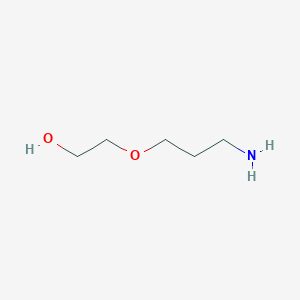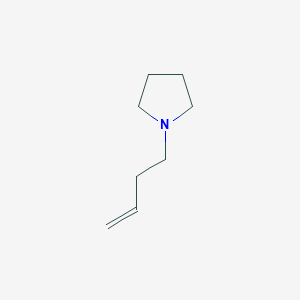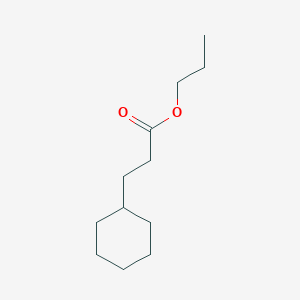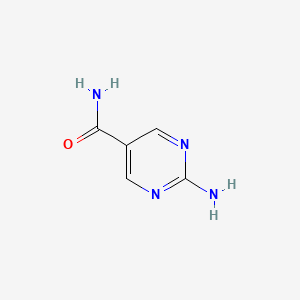
2-アミノピリミジン-5-カルボキサミド
概要
説明
2-Aminopyrimidine-5-carboxamide is an organic compound that belongs to the class of pyrimidines, which are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring
科学的研究の応用
2-Aminopyrimidine-5-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Industry: It is used in the development of new materials with specific properties, such as conductivity and stability.
生化学分析
Biochemical Properties
2-Aminopyrimidine-5-carboxamide plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as kinases and oxidoreductases. These interactions often involve the binding of 2-Aminopyrimidine-5-carboxamide to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity. For instance, it has been noted to inhibit certain kinases, thereby affecting phosphorylation pathways . Additionally, 2-Aminopyrimidine-5-carboxamide can form hydrogen bonds with proteins, influencing their conformation and function.
Cellular Effects
The effects of 2-Aminopyrimidine-5-carboxamide on cellular processes are diverse. It has been shown to influence cell signaling pathways, particularly those involving kinases and phosphatases. By inhibiting specific kinases, 2-Aminopyrimidine-5-carboxamide can alter the phosphorylation status of key signaling proteins, thereby modulating gene expression and cellular metabolism . Furthermore, this compound has been observed to affect cellular proliferation and apoptosis, making it a potential candidate for anti-cancer research .
Molecular Mechanism
At the molecular level, 2-Aminopyrimidine-5-carboxamide exerts its effects through several mechanisms. One primary mechanism involves the binding of the compound to the active sites of enzymes, leading to inhibition or activation. For example, its interaction with kinases can prevent the phosphorylation of downstream targets, thereby modulating signaling pathways . Additionally, 2-Aminopyrimidine-5-carboxamide can interact with DNA and RNA, affecting transcription and translation processes. This interaction is often mediated through hydrogen bonding and van der Waals forces.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Aminopyrimidine-5-carboxamide have been studied over various time frames. It has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that prolonged exposure to 2-Aminopyrimidine-5-carboxamide can lead to sustained inhibition of certain cellular pathways, resulting in altered cellular functions . These effects are particularly evident in in vitro studies, where continuous exposure to the compound can lead to significant changes in cell behavior.
Dosage Effects in Animal Models
The effects of 2-Aminopyrimidine-5-carboxamide in animal models vary with dosage. At lower doses, the compound has been observed to exert beneficial effects, such as anti-inflammatory and anti-cancer activities . At higher doses, toxic effects can occur, including hepatotoxicity and nephrotoxicity . These adverse effects are likely due to the compound’s interaction with critical enzymes and proteins involved in metabolic processes. Threshold effects have also been noted, where a specific dosage range is required to achieve the desired therapeutic effect without causing toxicity.
Metabolic Pathways
2-Aminopyrimidine-5-carboxamide is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions . Enzymes such as cytochrome P450 play a crucial role in its metabolism, converting it into various metabolites that can be excreted from the body . These metabolic processes can influence the compound’s bioavailability and efficacy, as well as its potential for causing adverse effects.
Transport and Distribution
Within cells and tissues, 2-Aminopyrimidine-5-carboxamide is transported and distributed through various mechanisms. It can interact with transport proteins, such as ATP-binding cassette (ABC) transporters, which facilitate its movement across cellular membranes . Additionally, the compound can bind to plasma proteins, affecting its distribution and accumulation in different tissues . These interactions are critical for determining the compound’s pharmacokinetics and pharmacodynamics.
Subcellular Localization
The subcellular localization of 2-Aminopyrimidine-5-carboxamide is influenced by its chemical properties and interactions with cellular components. It has been observed to localize in the cytoplasm and nucleus, where it can interact with enzymes and nucleic acids . Post-translational modifications, such as phosphorylation, can also affect its localization by altering its affinity for specific cellular compartments . These localization patterns are essential for understanding the compound’s mechanism of action and potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions: 2-Aminopyrimidine-5-carboxamide can be synthesized through several methods. One common approach involves the condensation of substituted benzaldehyde, malononitrile, and cyanoacetamide in the presence of ammonium chloride. This reaction is typically carried out under solvent-free conditions, followed by characterization using infrared spectroscopy and nuclear magnetic resonance spectroscopy .
Industrial Production Methods: Industrial production of 2-Aminopyrimidine-5-carboxamide often involves multi-step organic syntheses that allow for the introduction of various functional groups. These methods are designed to be efficient and scalable, ensuring high yields and purity of the final product.
化学反応の分析
Types of Reactions: 2-Aminopyrimidine-5-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and alkylating agents are commonly employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction can produce amines.
作用機序
The mechanism of action of 2-Aminopyrimidine-5-carboxamide involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory effects are attributed to the inhibition of certain inflammatory mediators, such as prostaglandin E2 and tumor necrosis factor-α . Additionally, its antimicrobial activity is linked to its ability to disrupt microbial cell membranes and inhibit essential enzymes .
類似化合物との比較
2-Aminopyrimidine: Shares a similar core structure but lacks the carboxamide group.
2-Aminopyrimidine-5-carboxaldehyde: Contains an aldehyde group instead of a carboxamide group.
2-Chloro-4-(trifluoromethyl)pyrimidine-5-carboxamide: Contains a chlorine atom and a trifluoromethyl group, which can enhance its biological activity.
Uniqueness: 2-Aminopyrimidine-5-carboxamide is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its carboxamide group, in particular, plays a crucial role in its interactions with biological targets and its overall reactivity.
特性
IUPAC Name |
2-aminopyrimidine-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N4O/c6-4(10)3-1-8-5(7)9-2-3/h1-2H,(H2,6,10)(H2,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBLLVQWJYBPMEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=N1)N)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10292010 | |
| Record name | 2-aminopyrimidine-5-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10292010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5388-17-0 | |
| Record name | 5388-17-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=79622 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-aminopyrimidine-5-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10292010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



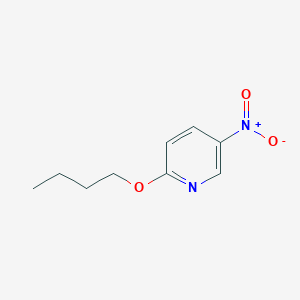
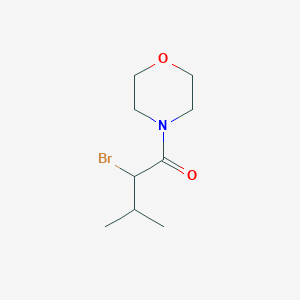
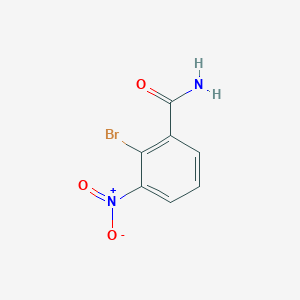

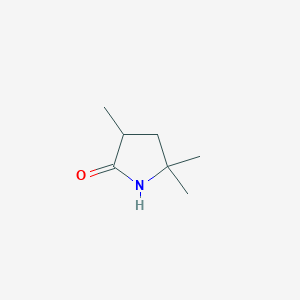


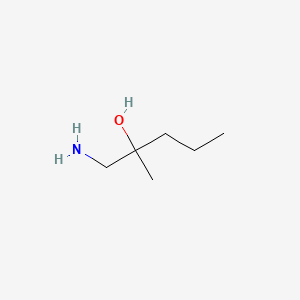
![[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B1266753.png)
